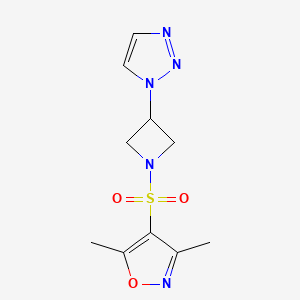
4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Recent studies have developed methods for synthesizing triazole-based compounds, including sulfonamide-tagged 1,2,3-triazoles, through click reactions and esterification processes. These compounds were characterized using various spectroscopic techniques to confirm their structures (Zhou Hong-fang, 2009); (C. Kaushik et al., 2020).
- Reactivity and Derivatives : Research into the reactivity of β-azolylenamines with sulfonyl azides has led to the efficient synthesis of N-unsubstituted 1,2,3-triazoles and their derivatives, demonstrating the versatility of these methods in producing complex structures (I. Efimov et al., 2014).
Bioactivity and Medicinal Chemistry
- Antibacterial Activity : Certain sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles have shown appreciable antibacterial activity against various pathogens. This highlights their potential as leads for developing new antibacterial agents (C. Kaushik et al., 2020).
- Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles have been identified as stable precursors for generating reactive intermediates used in synthesizing important heterocycles in synthetic and medicinal chemistry, suggesting their utility in drug development processes (M. Zibinsky & V. Fokin, 2013).
Advanced Materials and Chemical Engineering
- One-Pot Synthesis : A one-pot synthesis method for novel 1,2,3-triazole derivatives incorporating sulfonamide moieties has been developed. These compounds demonstrated significant antibacterial and free radical scavenging activities, indicating their potential for various applications beyond medicinal chemistry (Rakesh Sreerama et al., 2020).
Propriétés
IUPAC Name |
3,5-dimethyl-4-[3-(triazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-7-10(8(2)18-12-7)19(16,17)14-5-9(6-14)15-4-3-11-13-15/h3-4,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFXSCCVFYHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2857512.png)
![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)




![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)

![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
